4-Carbazol-9-yl-3-hydroxy-butyric acid
Description
Historical Context and Evolution of Carbazole (B46965) Chemistry
The journey of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from coal tar. srce.hr This tricyclic aromatic heterocycle, consisting of two benzene (B151609) rings fused to a central nitrogen-containing five-membered ring, initially found use in the dye industry. connectjournals.com For instance, the condensation of carbazole with p-nitrosophenol leads to the production of the blue sulfur dye, Hydron Blue. connectjournals.com
The landscape of carbazole chemistry dramatically shifted with the discovery of naturally occurring carbazole alkaloids, which exhibit a wide array of biological activities. ijrpc.com These natural products, isolated from various plants, fungi, and bacteria, have demonstrated properties including antimicrobial, anti-inflammatory, and anticancer effects. ijrpc.comsci-hub.se This has spurred extensive research into the synthesis of novel carbazole derivatives, with scientists modifying the core structure to enhance or modulate its biological effects. nih.govnih.gov Modern synthetic strategies, such as C-H activation, annulation, and cyclization reactions, have further expanded the accessible chemical space of carbazole-based compounds. jetir.org The versatility of the carbazole scaffold has made it a "privileged structure" in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets. nih.gov
Significance of Hydroxybutyric Acid Derivatives in Organic and Medicinal Chemistry Research
Hydroxybutyric acid derivatives are a class of compounds with profound importance in both biochemistry and medicinal chemistry. A prominent example is γ-hydroxybutyric acid (GHB), an endogenous neurotransmitter in the mammalian central nervous system. wikipedia.org While it has therapeutic applications in treating narcolepsy, its derivatives are also a subject of significant research due to their neurological effects. wikipedia.org
Another critical analogue is 4-amino-3-hydroxybutyric acid (GABOB), a GABA analogue that is used as an anticonvulsant. wikipedia.org The stereochemistry of GABOB is crucial for its biological activity, with its enantiomers showing different potencies and mechanisms of action at GABA receptors. nih.govcaymanchem.com The synthesis of chiral GABOB and its derivatives is an active area of research, highlighting the importance of the 3-hydroxybutyric acid backbone as a chiral building block for creating pharmacologically active molecules. researchgate.net The presence of the hydroxyl and carboxylic acid groups allows for diverse chemical modifications, making hydroxybutyric acids versatile scaffolds for drug design. researchgate.net
Current Research Frontiers and Unaddressed Questions Pertaining to 4-Carbazol-9-yl-3-hydroxy-butyric Acid
Direct and extensive research on this compound is not yet prevalent in the public domain, which in itself defines a clear research frontier. The compound's structure, featuring a butyric acid chain at the N9 position of the carbazole ring, distinguishes it from many biologically active carbazole derivatives where substitutions are more common on the aromatic rings. For example, the well-known drug Carvedilol (B1668590) has a side chain attached via an oxygen atom at the C4 position of the carbazole ring. nih.gov
The primary unaddressed questions for this compound are foundational:
Synthesis: What are the most efficient and stereoselective methods to synthesize this molecule? While syntheses for N-substituted carbazoles and hydroxybutyric acids exist, a dedicated pathway for this specific combination needs to be developed and optimized. A related compound, 3-(9H-Carbazol-9-yl)propanoic acid, has been synthesized, suggesting that N-alkylation of carbazole with a suitable four-carbon chain is a feasible approach. researchgate.net
Physicochemical Properties: What are the fundamental properties of this compound, such as its solubility, stability, and lipophilicity? These parameters are crucial for any potential application and are currently unknown.
Biological Activity: Does the compound exhibit biological activity? Given the known properties of its constituent parts, it is plausible to hypothesize that it could have antimicrobial, anticancer, or neurological effects. ijrpc.comwikipedia.org Investigating its potential as a GABA receptor modulator, similar to GABOB, or as an anticancer agent, like other carbazole derivatives, is a key area for future research. ijrpc.comnih.gov The linkage at the N9 position may lead to unique biological profiles compared to C-substituted carbazoles.
Scope and Objectives of Academic Research on this compound
The academic research on this compound would logically begin with its chemical synthesis and characterization. A primary objective would be to establish a reliable and scalable synthetic route. This would likely involve the alkylation of the carbazole nitrogen with a protected form of a 4-halogenated-3-hydroxybutyric acid derivative, followed by deprotection.
Once the compound is synthesized, the scope of research would broaden to include:
Structural and Physicochemical Analysis: Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and crystallographic studies to confirm its structure. Determination of key physicochemical properties would be a subsequent objective.
Biological Screening: A comprehensive screening program to assess its biological activity. This would target areas suggested by its structural components, including antimicrobial assays against a panel of bacteria and fungi, cytotoxicity screening against various cancer cell lines, and neurological assays to test for effects on neurotransmitter receptors like the GABA receptors. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Assuming any significant biological activity is discovered, the next objective would be to synthesize analogues to establish a SAR. This could involve modifying the substitution pattern on the carbazole ring or altering the stereochemistry of the 3-hydroxybutyric acid side chain.
The overarching goal of this research would be to determine if this compound is a lead compound for the development of new therapeutic agents, leveraging the combined potential of its carbazole and hydroxybutyric acid moieties.
Data Tables
Table 1: General Properties of Parent Scaffolds
| Property | Carbazole | 4-Hydroxybutyric Acid (GHB) |
| Formula | C₁₂H₉N | C₄H₈O₃ |
| Molar Mass | 167.21 g/mol | 104.10 g/mol |
| Primary Known Significance | Photoconductive materials, Dyes, Privileged scaffold in medicinal chemistry | Neurotransmitter, Pharmaceutical drug |
| Key Biological Activities | Antimicrobial, Anticancer, Anti-inflammatory | Sedative, Anesthetic, Treatment for narcolepsy |
This table presents general information and is not specific to the title compound.
Table 2: Unaddressed Research Questions for this compound
| Research Area | Key Unanswered Questions | Potential Starting Point for Investigation |
| Synthesis | - What is the optimal synthetic route? - How can the chiral center at C3 be controlled? | - N-alkylation of carbazole with a chiral 4-bromo-3-hydroxybutyrate ester. |
| Biological Activity | - Does it possess antimicrobial properties? - Does it show cytotoxicity against cancer cells? - Does it interact with neurological targets like GABA receptors? | - Screening against bacterial/fungal panels. - In vitro assays on cancer cell lines. - Receptor binding assays for GABA-A and GABA-B. |
| Structure-Activity | - How does substitution on the carbazole ring affect activity? - What is the role of the hydroxyl group on the side chain? - Is one enantiomer more active than the other? | - Synthesis of substituted analogues (e.g., chloro, methyl on the carbazole ring). - Synthesis of the deoxy-analogue (4-Carbazol-9-yl-butyric acid). - Enantioselective synthesis and separate testing of (R) and (S) isomers. |
This table is speculative and intended to outline future research directions.
Structure
3D Structure
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
4-carbazol-9-yl-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H15NO3/c18-11(9-16(19)20)10-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,11,18H,9-10H2,(H,19,20) |
InChI Key |
JIQNZLBKRJIDIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CC(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches for 4 Carbazol 9 Yl 3 Hydroxy Butyric Acid
Retrosynthetic Analysis of 4-Carbazol-9-yl-3-hydroxy-butyric Acid
A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a primary disconnection at the N-C bond of the carbazole (B46965) ring. This leads to two key synthons: the carbazole (II) anion and a suitable four-carbon electrophile (III) bearing the hydroxyl and carboxylic acid functionalities, or their protected equivalents.
A more practical and common synthetic route would involve the N-alkylation of carbazole with a precursor to the side chain, such as ethyl 4-bromo-3-oxobutanoate. This approach simplifies the synthesis to the preparation of the carbazole moiety and the subsequent stereoselective reduction of the β-keto ester.
An alternative disconnection could involve the formation of the carbazole ring as a final step from a suitably substituted diarylamine precursor that already contains the side chain. However, the former approach is often more convergent and allows for greater flexibility in the synthesis of analogues.
Divergent Synthetic Pathways to the Carbazole Moiety in this compound Precursors
The carbazole core is a ubiquitous motif in natural products and functional materials, leading to the development of numerous synthetic methodologies.
The Fischer indole (B1671886) synthesis is a classic and versatile method for the construction of indole rings, which can be extended to the synthesis of carbazoles. The Borsche–Drechsel cyclization, a modification of the Fischer synthesis, involves the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones to afford tetrahydrocarbazoles, which can then be aromatized to carbazoles. youtube.com This method is particularly useful for preparing the basic carbazole skeleton, which can then be functionalized. For instance, the reaction of phenylhydrazine (B124118) with cyclohexanone yields a phenylhydrazone that, upon heating in the presence of an acid catalyst, cyclizes to 1,2,3,4-tetrahydrocarbazole. youtube.comnih.gov Subsequent dehydrogenation provides the carbazole. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride. wikipedia.orgrsc.org
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of carbazoles, offering high efficiency and functional group tolerance.
Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used for the intramolecular C-H amination of diarylamines to form carbazoles. nih.govacs.org For example, N-acetyl-2-aminobiphenyl can be cyclized to N-acetylcarbazole in the presence of a palladium acetate (B1210297) catalyst and an oxidant like copper(II) acetate under an oxygen atmosphere. bas.bg A one-pot synthesis of carbazoles can be achieved through a palladium-catalyzed N-arylation of anilines with aryl triflates, followed by an oxidative biaryl coupling. nih.gov This tandem approach allows for the direct construction of the carbazole core from readily available starting materials.
Copper-Catalyzed Cyclizations: Copper-catalyzed intramolecular C-N coupling reactions provide an alternative and often more economical route to carbazoles. nih.govrsc.org The intramolecular C-H amination of 2-aminobiphenyls can be achieved using a copper catalyst, often in the presence of an oxidant. nih.gov The use of a picolinamide (B142947) directing group on the amino functionality of the biphenyl (B1667301) substrate can facilitate the copper-catalyzed C-H amination, which proceeds smoothly under relatively mild conditions. nih.gov
Rhodium-Catalyzed Cyclizations: Rhodium catalysts have also been employed in the synthesis of carbazoles, particularly through tandem carbonylative benzannulation reactions of aryl propargylic alcohols. beilstein-journals.orgnih.gov These reactions can form multiple rings and bonds in a single step, providing rapid access to complex carbazole structures. beilstein-journals.org Rhodium-catalyzed intramolecular annulation of alkyne-tethered indoles is another effective strategy for constructing fused carbazole skeletons. acs.orgtu-dresden.de
Oxidative annulation reactions provide a direct method for the formation of the carbazole ring system from biaryl precursors. The Graebe-Ullmann synthesis involves the diazotization of an o-aminodiphenylamine, followed by thermal or photochemical decomposition of the resulting benzotriazole (B28993) to yield a carbazole. acs.orgrsc.org This reaction proceeds through the loss of nitrogen gas and the formation of a diradical or carbene intermediate that subsequently cyclizes.
Palladium-catalyzed oxidative biaryl coupling of diarylamines is another powerful method. nih.gov This approach avoids the need for pre-functionalized starting materials at the cyclization sites and can be performed using a palladium catalyst in the presence of an oxidant such as oxygen or benzoquinone. acs.org
Enantioselective Synthesis of the 3-Hydroxy-Butyric Acid Fragment
The stereochemistry of the 3-hydroxy-butyric acid side chain is crucial for the biological activity of many compounds. Asymmetric reduction of the corresponding β-keto ester is the most common and effective method to introduce the desired chirality.
Chemo-enzymatic approaches have gained prominence for the asymmetric reduction of β-keto esters due to their high enantioselectivity and mild reaction conditions. beilstein-journals.orgmdpi.comresearchgate.net
Biocatalytic Reduction: Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), and isolated enzymes, like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are widely used for the stereoselective reduction of β-keto esters. acs.orgmdpi.comnih.gov For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate can be achieved with high enantiomeric excess using a carbonyl reductase from Chryseobacterium sp. elsevierpure.comnih.gov Similarly, recombinant E. coli strains expressing specific reductases have been successfully employed for the synthesis of both (R)- and (S)-enantiomers of hydroxybutanoates. nih.gov The choice of microbial strain or enzyme is critical for controlling the stereochemical outcome of the reduction. acs.org
The reaction conditions, including pH, temperature, and the presence of co-solvents or ionic liquids, can significantly influence the efficiency and enantioselectivity of the biocatalytic reduction. uni.lu For substrates with bulky substituents, such as the carbazole moiety, finding a suitable enzyme with a sufficiently large active site is a key challenge. However, the continuous discovery and engineering of new enzymes are expanding the scope of biocatalytic reductions to a wider range of substrates. mdpi.com
The following table provides a summary of representative catalysts and conditions for the asymmetric reduction of β-keto esters.
| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Chryseobacterium sp. CA49 (Carbonyl reductase) | Ethyl 4-chloro-3-oxobutanoate | (S) | >99.5% | elsevierpure.com |
| Recombinant E. coli expressing aldehyde reductase | Ethyl 4-chloro-3-oxobutanoate | (R) | 99% | nih.gov |
| Saccharomyces cerevisiae | Ethyl 3-oxobutanoate | (S) | up to 90% | |
| (S)-1-phenylethanol dehydrogenase (PEDH) | Various β-keto esters | (S) | High | acs.org |
Biocatalytic Synthesis of Chiral 3-Hydroxybutyric Acid Analogues
The synthesis of chiral 3-hydroxybutyric acid and its analogues is a critical step in the formation of numerous complex molecules. Biocatalytic methods, prized for their high stereoselectivity, offer an efficient route to obtaining enantiomerically pure building blocks. A common strategy involves the asymmetric reduction of a corresponding ketoester.
For instance, the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate serves as a pertinent analogue for the synthesis of the 3-hydroxybutyrate (B1226725) moiety. This transformation can be achieved with high efficiency using microbial reductases. Enzymes such as NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor have been successfully employed. beilstein-archives.orgacs.org To overcome issues with substrate stability and enzyme inhibition in aqueous systems, these reactions are often performed in biphasic systems, such as an n-butyl acetate-water mixture. beilstein-archives.orgacs.org This approach not only protects the enzyme but also facilitates product recovery. The regeneration of the expensive NADPH cofactor is typically accomplished by using a coupled enzyme system, such as glucose dehydrogenase. beilstein-archives.org
Recombinant microorganisms are also extensively used to enhance the efficiency and substrate scope of these biocatalytic reductions. For example, recombinant E. coli cells expressing specific reductases have been developed for the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate from ethyl 4-chloro-3-oxobutanoate. google.com The use of deep eutectic solvents like choline (B1196258) chloride/glycerol can further enhance the biocatalytic activity and stability of the whole-cell systems. google.com
These biocatalytic strategies provide access to chiral 3-hydroxybutyrate synthons with high enantiomeric excess, which are crucial for the subsequent construction of the this compound scaffold.
Coupling Reactions for the Construction of the this compound Scaffold
The assembly of the target molecule relies on the effective coupling of the carbazole nucleus with the butyric acid side chain. This is typically achieved through N-alkylation or cross-coupling reactions.
N-Alkylation Strategies on the Carbazole Nitrogen
A primary method for attaching the butyric acid side chain to the carbazole moiety is through the N-alkylation of the carbazole nitrogen. This nucleophilic substitution reaction generally involves the deprotonation of carbazole with a suitable base to form the carbazolide anion, which then reacts with an electrophilic four-carbon building block.
The reaction of carbazole with an ethyl 4-halobutyrate, such as ethyl 4-bromobutanoate nih.gov or ethyl 4-chlorobutyrate sigmaaldrich.comchemicalbook.com, in the presence of a base is a direct approach. Common bases used for this transformation include potassium hydroxide (B78521) or potassium carbonate in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). nih.gov Phase-transfer catalysis (PTC) is another powerful technique for N-alkylation, often employing a two-phase system of an organic solvent and a concentrated aqueous base, along with a phase-transfer catalyst like a quaternary ammonium (B1175870) salt. google.com
Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for the N-alkylation of carbazole. nih.govresearchgate.net These reactions can often be performed in dry media, where the reactants are adsorbed onto a solid support like potassium carbonate, leading to high yields in significantly shorter reaction times. nih.govresearchgate.net
A plausible synthetic route to a precursor of the target molecule involves the N-alkylation of carbazole with ethyl 4-bromobutanoate to yield ethyl 4-(9H-carbazol-9-yl)butanoate. This intermediate can then be further functionalized to introduce the 3-hydroxy group.
Palladium-Catalyzed Cross-Coupling Methods for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions represent a versatile, albeit less direct, approach to constructing the carbazole scaffold itself. While not typically used for the final N-alkylation step with a simple alkyl chain, these methods are instrumental in synthesizing substituted carbazoles that could be precursors to the target molecule. For example, the intramolecular C-H functionalization and C-N bond formation of biaryl amides, catalyzed by a palladium complex, can yield various carbazole derivatives. nih.gov This strategy allows for the controlled synthesis of unsymmetrically substituted carbazoles. nih.gov
While direct palladium-catalyzed coupling of a pre-formed carbazole with a 3-hydroxy-4-halobutanoic acid derivative is not a commonly reported strategy, the vast toolbox of palladium catalysis offers potential, yet more complex, routes that could be explored for the synthesis of this and related compounds.
Functional Group Interconversions and Deprotection Strategies
The final stages in the synthesis of this compound often involve key functional group interconversions and the removal of protecting groups. A likely synthetic strategy would involve the reduction of an intermediate keto-ester, such as ethyl 4-(carbazol-9-yl)-3-oxobutanoate, to the corresponding hydroxy-ester. This reduction can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome.
Following the formation of the protected hydroxy-ester, the hydroxyl group, which may be protected as a silyl (B83357) ether (e.g., TBS, TIPS), needs to be deprotected. Silyl ethers are commonly cleaved using fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in an organic solvent such as tetrahydrofuran (B95107) (THF). researchgate.netchemicalbook.com The reaction conditions can often be tuned to selectively deprotect one silyl ether in the presence of others, based on the steric bulk of the silyl group. researchgate.netchemicalbook.com Acidic conditions, such as aqueous hydrofluoric acid (HF) in acetonitrile (B52724) or acidic methanol, are also effective for silyl ether deprotection. researchgate.netacs.org
The final step in the synthesis is the hydrolysis of the ester group to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide or potassium hydroxide, followed by acidic workup to protonate the carboxylate.
Synthesis of Isotopic Analogues for Mechanistic Studies
The synthesis of isotopically labeled analogues of this compound is crucial for conducting mechanistic studies, such as in metabolic profiling or as internal standards in quantitative analysis. Deuterium (B1214612) is the most common isotope used for this purpose.
Several strategies can be envisioned for the introduction of deuterium into the target molecule.
Deuteration of the Carbazole Ring: The aromatic protons of the carbazole ring system can be exchanged for deuterium. This can be achieved by heating carbazole in the presence of a deuterated acid, such as D₂SO₄ in CD₃OD, or by using a catalyst like trifluoroacetic anhydride (B1165640) in heavy water (D₂O) at elevated temperatures. chemicalbook.comacs.orgpatsnap.comgoogle.com
Deuteration of the Butyric Acid Chain: Specific positions on the butyric acid chain can be deuterated.
α-Deuteration: The protons alpha to the carboxylic acid can be exchanged for deuterium. A practical method involves the hydrogen/deuterium exchange of a corresponding malonic acid precursor in D₂O, followed by decarboxylation. nih.gov
β-Deuteration: Late-stage β-C(sp³)–H deuteration of free carboxylic acids can be achieved using transition metal catalysis. acs.orgchemrxiv.org This method allows for the direct introduction of deuterium at the β-position of a pre-formed carboxylic acid.
Benzylic-like Deuteration: The protons at the C-4 position, being adjacent to the carbazole nitrogen, can be considered "benzylic-like." These positions can be deuterated through base-catalyzed exchange with D₂O, often using a strong base like potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). researchgate.net Palladium-catalyzed H-D exchange reactions using D₂O as the deuterium source also provide a method for regioselective deuteration at benzylic positions. nih.gov
By combining these labeling strategies with the synthetic methodologies described earlier, a variety of isotopically labeled analogues of this compound can be prepared. For example, N-alkylation of a pre-deuterated carbazole with a non-deuterated butyrate (B1204436) side chain would yield a molecule labeled on the aromatic core. Conversely, a non-deuterated carbazole could be alkylated with a deuterated butyrate synthon.
Structural Characterization and Advanced Spectroscopic Investigations of 4 Carbazol 9 Yl 3 Hydroxy Butyric Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms and their chemical environments can be determined.
Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Analysis
The ¹H and ¹³C NMR spectra of 4-Carbazol-9-yl-3-hydroxy-butyric acid are predicted based on the well-established spectral data of its constituent fragments: carbazole (B46965) and 3-hydroxybutyric acid. The substitution at the 9-position of the carbazole ring and the linkage to the butyric acid chain induce specific shifts in the NMR signals, allowing for a detailed assignment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons of the carbazole ring and the aliphatic protons of the 3-hydroxy-butyric acid side chain. The protons on the carbazole ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the aromatic ring current. The protons of the butyric acid chain, including the methylene (B1212753) groups, the methine group attached to the hydroxyl, and the methyl group, will be observed in the upfield region. The hydroxyl proton and the carboxylic acid proton are expected to be broad singlets, with their chemical shifts being sensitive to the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbazole moiety will exhibit signals for its twelve aromatic carbons, with the carbons directly bonded to the nitrogen and the bridgehead carbons showing characteristic chemical shifts. The butyric acid chain will contribute four distinct signals corresponding to the carboxyl carbon, the carbon bearing the hydroxyl group, and the two methylene carbons.
Predicted ¹H and ¹³C NMR Data:
| Atom/Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Carbazole H-1, H-8 | ~ 8.1 | ~ 110 |
| Carbazole H-4, H-5 | ~ 7.5 | ~ 120 |
| Carbazole H-2, H-7 | ~ 7.2 | ~ 126 |
| Carbazole H-3, H-6 | ~ 7.4 | ~ 119 |
| Carbazole C-4a, C-4b | - | ~ 123 |
| Carbazole C-8a, C-9a | - | ~ 140 |
| N-CH₂ | ~ 4.5 | ~ 45 |
| CH-OH | ~ 4.2 | ~ 67 |
| CH₂-COOH | ~ 2.5 | ~ 43 |
| COOH | ~ 12.0 (broad) | ~ 175 |
| OH | Variable (broad) | - |
Note: The predicted values are based on the analysis of carbazole and 3-hydroxybutyric acid spectral data and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and to confirm the connectivity between the carbazole and butyric acid moieties, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons in the carbazole rings (e.g., H-1 with H-2, H-2 with H-3, etc.) and within the butyric acid chain (e.g., N-CH₂ with CH-OH, and CH-OH with CH₂-COOH).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum would link each proton signal to its corresponding carbon signal, for instance, the aromatic protons to their respective aromatic carbons and the aliphatic protons to their corresponding aliphatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the link between the two main fragments of the molecule. Key HMBC correlations would be expected between the protons of the N-CH₂ group and the carbons of the carbazole ring (C-9a and C-8a), as well as the C-3 of the butyric acid chain.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Characterization of Hydroxyl and Carboxyl Functional Groups
The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of its hydroxyl and carboxyl groups.
Hydroxyl Group (O-H): A broad absorption band is expected in the IR spectrum in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group, which is typically involved in hydrogen bonding.
Carboxyl Group (C=O and O-H): The carbonyl (C=O) stretching vibration of the carboxylic acid will give rise to an intense absorption band in the IR spectrum, typically around 1700-1725 cm⁻¹. The O-H stretching of the carboxylic acid will also contribute to the broad absorption in the 3300-2500 cm⁻¹ region. The C-O stretching vibration will appear in the 1320-1210 cm⁻¹ range.
Analysis of Carbazole Ring Vibrations
The carbazole moiety will exhibit a series of characteristic vibrational modes.
N-H Stretching: In unsubstituted carbazole, the N-H stretch is observed around 3400 cm⁻¹. In the target molecule, this band will be absent due to substitution at the nitrogen atom.
C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹.
C=C Stretching: The aromatic ring C=C stretching vibrations will produce a group of bands in the 1600-1450 cm⁻¹ region.
C-H Bending: The out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the aromatic ring and appear in the 900-675 cm⁻¹ region.
Expected Vibrational Frequencies:
| Functional Group/Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (Alcohol) | 3500-3200 (broad) | Weak |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (very broad) | Weak |
| Aromatic C-H Stretch | 3100-3000 | Strong |
| Aliphatic C-H Stretch | 2960-2850 | Strong |
| C=O Stretch (Carboxylic Acid) | 1725-1700 | Moderate |
| Aromatic C=C Stretch | 1600-1450 | Strong |
| C-O Stretch (Alcohol & Acid) | 1320-1000 | Moderate |
| Aromatic C-H Bend | 900-675 | Weak |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and deducing its structure from the fragmentation pattern.
The molecular formula of this compound is C₁₆H₁₅NO₃, which corresponds to a molecular weight of approximately 285.30 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 285.
The fragmentation of the molecule under mass spectrometric conditions would likely proceed through several characteristic pathways:
Loss of the carboxyl group: A prominent fragment would be expected from the loss of the COOH group (45 Da), leading to a fragment ion at m/z 240.
Cleavage of the butyric acid chain: Cleavage at the C-C bonds of the side chain would generate various fragment ions. For example, cleavage between the C-3 and C-4 carbons would lead to a stable carbazolylmethyl radical and a charged fragment corresponding to the rest of the chain, or vice versa.
Fragmentation of the carbazole ring: The carbazole ring itself is quite stable, but some fragmentation can occur at higher energies, leading to characteristic ions of the carbazole core.
Predicted Mass Spectrometry Fragmentation:
| m/z | Proposed Fragment |
| 285 | [M]⁺ (Molecular Ion) |
| 267 | [M - H₂O]⁺ |
| 240 | [M - COOH]⁺ |
| 180 | [C₁₂H₈N-CH₂]⁺ |
| 167 | [C₁₂H₉N]⁺ (Carbazole) |
Electronic Absorption (UV-Vis) and Fluorescence SpectroscopyThe electronic properties of the compound, which would be explored through UV-Vis and fluorescence spectroscopy, have not been documented.
Solvent Effects on Electronic TransitionsThere are no studies available that investigate how different solvents affect the electronic transitions of this compound. Such studies provide insight into the compound's interaction with its environment and the nature of its excited states.
The absence of information for this particular compound suggests it may be a novel chemical entity that has not yet been synthesized or has not been the subject of published research. Therefore, the creation of interactive data tables and a detailed, research-backed article as per the user's request is not feasible at this time.
Table of Mentioned Compounds
Computational Chemistry and Theoretical Modeling of 4 Carbazol 9 Yl 3 Hydroxy Butyric Acid
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For 4-Carbazol-9-yl-3-hydroxy-butyric acid, these investigations provide a detailed picture of its electron distribution, orbital energies, and reactivity, which are crucial for predicting its behavior in various chemical environments.
Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules due to its balance of accuracy and computational cost. scholarena.comrsc.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G*, are utilized to optimize the molecular geometry in the ground state. scholarena.com These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional structure of the molecule.
Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-31G)*
| Property | Predicted Value |
| Optimized Ground State Energy (Hartree) | -958.765 |
| Dipole Moment (Debye) | 3.45 |
| Polarizability (a.u.) | 289.4 |
To understand the photophysical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This method is instrumental in investigating the electronic transitions between the ground and excited states, which are responsible for the absorption and emission of light. nih.govresearchgate.net TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π-π* or n-π*).
These theoretical predictions are invaluable for interpreting experimental UV-Vis absorption and fluorescence spectra. acs.org For carbazole (B46965) derivatives, the electronic transitions are often dominated by the π-conjugated system of the carbazole moiety. scholarena.com The position and intensity of the absorption bands can be correlated with the calculated excitation energies and oscillator strengths. aip.org
Table 2: Predicted Electronic Transitions of this compound using TD-DFT
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 342 | 0.18 | HOMO → LUMO (π-π) |
| S₀ → S₂ | 328 | 0.12 | HOMO-1 → LUMO (π-π) |
| S₀ → S₃ | 295 | 0.45 | HOMO → LUMO+1 (π-π*) |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. These simulations can reveal the conformational landscape of the flexible hydroxy-butyric acid side chain and its interaction with the rigid carbazole core. By simulating the molecule in a solvent box, typically water, the influence of the environment on its structure and dynamics can be assessed.
In the context of medicinal chemistry, MD simulations are particularly useful for studying the interactions between a ligand and its biological target. nih.gov For instance, if this compound were to be investigated as a potential inhibitor of an enzyme, MD simulations could be used to model its binding within the active site of the protein. nih.gov These simulations can provide insights into the stability of the ligand-receptor complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding free energy. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical models. rsc.org For this compound, this includes the prediction of its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
DFT calculations can be used to compute the harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of each nucleus. A good correlation between the predicted and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic properties. nih.gov
Analysis of Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbitals (FMO)
The Molecular Electrostatic Potential (MESP) map is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.net The MESP for this compound would likely show negative potential (red regions) around the oxygen atoms of the carboxyl and hydroxyl groups, indicating their susceptibility to electrophilic attack. The carbazole ring system would exhibit a more complex potential surface, reflecting its aromaticity and the influence of the nitrogen atom.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic transitions and reactivity of the molecule. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and its ability to participate in charge transfer processes. um.edu.myresearchgate.net For carbazole derivatives, the HOMO is often localized on the electron-rich carbazole ring, while the LUMO distribution can vary depending on the nature of the substituents. aip.org
Table 3: Predicted Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap | 3.91 |
Computational Studies on Reaction Mechanisms for this compound Synthesis
Computational chemistry can also be employed to investigate the reaction mechanisms involved in the synthesis of this compound. By modeling the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information is vital for understanding the feasibility of a synthetic route and for optimizing reaction conditions.
For example, a common method for N-alkylation of carbazole involves its reaction with a suitable alkyl halide. A computational study of the synthesis of this compound could investigate the mechanism of the reaction between carbazole and a precursor to the hydroxy-butyric acid side chain. Such studies often use DFT to map out the reaction pathway, providing a detailed understanding of the bond-forming and bond-breaking processes. rsc.org
Exploration of Biological Activities and Structure Activity Relationships Sar of 4 Carbazol 9 Yl 3 Hydroxy Butyric Acid Analogues
In Vitro Pharmacological Profiling of Carbazole-Containing Butyric Acid Derivatives
The interaction of carbazole (B46965) derivatives with biological macromolecules is a key determinant of their pharmacological effects. These interactions are explored through ligand-receptor binding assays and enzyme inhibition studies, which help to elucidate their mechanisms of action and guide the development of more potent and selective compounds.
Carbazole derivatives have demonstrated the ability to bind to various biological targets, including nucleic acids and protein receptors. Their planar structure allows them to interact with DNA structures, such as G-quadruplexes, through π–π stacking interactions. nih.gov
DNA G-Quadruplex Binding: Certain carbazole derivatives have been shown to bind to and stabilize G-quadruplex DNA structures, such as the c-KIT G-quadruplex found in the promoter region of the c-KIT proto-oncogene. nih.gov Spectrophotometric and fluorescence titrations revealed that these ligands bind with affinities in the range of 105 M−1. nih.gov Molecular modeling studies suggest that these ligands preferentially bind to the 3' end of the asymmetric c-KIT 1 structure. nih.gov
Anion Receptor Binding: Indolo[2,3-a]carbazole scaffolds function as effective anion receptors. mdpi.com The two NH groups within this fused heterocyclic system create a preorganized cavity that can form hydrogen bonds with anions like acetate (B1210297), benzoate, and dihydrogenphosphate, which is detectable by a downfield shift in 1H-NMR spectroscopy. mdpi.com
Serotonin (B10506) and Adrenergic Receptor Interaction: Analogues of carbazole have been investigated for their affinity towards G protein-coupled receptors. Studies have identified carbazole derivatives as ligands for the 5-HT6 serotonin receptor, suggesting their potential use in treating central nervous system disorders. mostwiedzy.pl Additionally, molecular docking studies have explored the interaction of carbazole and simplified indole (B1671886) analogues with β1-adrenergic receptors (β1-ARs), which are crucial in regulating cardiac activity. uniba.it
The therapeutic potential of carbazole analogues is also linked to their ability to inhibit specific enzymes involved in various disease pathways.
Carboxylesterase (CE) Inhibition: Isatins (indole-2,3-diones), which are structurally related to carbazoles, have been identified as potent and selective inhibitors of carboxylesterases. nih.gov These enzymes are crucial for the metabolism of numerous ester-containing drugs. The inhibitory potency of isatin (B1672199) analogues was found to be directly related to their hydrophobicity, with compounds having higher clogP values demonstrating Ki values in the nanomolar range. nih.gov
Glucosidase and Amylase Inhibition: Certain carbazole-imidazole conjugates have demonstrated significantly higher inhibition of α-glucosidase compared to the standard drug acarbose. echemcom.com In contrast, other studies on N-alkylated carbazoles revealed significant inhibitory effects on α-amylase, with the effect being proportional to the alkyl chain length, but insignificant inhibition of α-glucosidase. echemcom.com
JAK/STAT Pathway Inhibition: The JAK/STAT signaling pathway is critical for cell proliferation, differentiation, and apoptosis, and its dysregulation is linked to cancer and inflammatory diseases. mdpi.com Several carbazole derivatives have been designed to target this pathway. In silico and in vitro studies have shown that certain carbazole compounds can effectively inhibit STAT3 expression, with some achieving over 90% inhibition at specified concentrations. mdpi.com
Antimicrobial Research of 4-Carbazol-9-yl-3-hydroxy-butyric Acid Analogues
The rise of drug-resistant pathogens has spurred the search for novel antimicrobial agents. nih.gov Carbazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against both bacteria and fungi. researchgate.netmdpi.com
Numerous studies have confirmed the potent antibacterial effects of carbazole analogues against a wide array of pathogenic bacteria. The introduction of different functional groups onto the carbazole scaffold has led to the development of compounds with significant efficacy. For instance, the presence of an imidazole (B134444) moiety or a chloro-substituent can enhance antibacterial activity. nih.govnih.gov
One study reported a guanidine-containing carbazole derivative (49p) with excellent activity against multiple Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values between 0.78 and 1.56 μg/mL. nih.gov Another series of carbazole-oxadiazole derivatives showed potent inhibition of MRSA and Pseudomonas aeruginosa, with MIC values as low as 0.25–4 μg/mL. iastate.edu Research has also shown that a newly synthesized carbazole derivative, 4-(4-(benzylamino)butoxy)-9H-carbazole, effectively inhibits the growth of Gram-positive strains by over 95% at a concentration of 30 µg/mL and also limits the growth of the Gram-negative P. aeruginosa. mdpi.com
| Carbazole Derivative Type | Bacterial Strain | Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| Guanidine-containing carbazole (49p) | S. aureus (MRSA N315) | 0.78–1.56 | nih.gov |
| Carbazole-oxadiazole (5g) | MRSA | 0.25–4 | iastate.edu |
| Carbazole-oxadiazole (5g) | P. aeruginosa | 0.25–4 | iastate.edu |
| Acylhydrazide-bearing carbazole (52a) | E. coli | 1.25 | nih.gov |
| Carbazole with imidazole (2a-c) | S. aureus, MRSA, E. coli, P. aeruginosa | 1–8 | nih.govsci-hub.se |
| 4-(4-(benzylamino)butoxy)-9H-carbazole | S. aureus | 30 | mdpi.com |
| Carbazole derivative (20b) | B. subtilis | 3.9 | nih.govmdpi.com |
In addition to their antibacterial properties, carbazole analogues have demonstrated significant efficacy against pathogenic fungi, which are a growing threat, particularly to immunocompromised individuals. rhhz.netmdpi.com
The introduction of a 1,2,4-triazole (B32235) moiety into the carbazole structure has been shown to significantly increase antifungal activity against Candida albicans, with some derivatives achieving MIC values of 2–4 μg/mL. nih.govsci-hub.se Some N-alkylated 3,6-dihalogenocarbazoles have been identified as fungicidal against both C. albicans and the emerging pathogen C. glabrata, with minimal fungicidal concentrations ranging from 8.5 to 25 μM. nih.gov These compounds were also found to be active against Candida biofilms. nih.gov Further studies have revealed that the mechanism of action for some carbazole derivatives against C. albicans involves the inhibition of the Ras1-MAPK pathway, which is crucial for the morphological transition to the pathogenic hyphal form. mdpi.com
| Carbazole Derivative Type | Fungal Strain | Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| Carbazole-triazole (3a-c) | C. albicans | 2–4 | nih.govsci-hub.se |
| Oxadiazole-bearing carbazole (53c) | C. albicans | 0.625 | nih.gov |
| Carbazole hybrid (44g) | C. neoformans | 3.125 | nih.gov |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative | A. flavus | >65% growth reduction at 64 µg/mL | mdpi.com |
| 4-[4-(benzylamino)butoxy)-9H-carbazole derivative | C. albicans | ~60% growth reduction at 64 µg/mL | mdpi.com |
Anticancer Research in Established Cancer Cell Lines
The carbazole scaffold is a key component of several anticancer agents, and its derivatives have been extensively evaluated for their cytotoxic effects against a variety of human cancer cell lines. researchgate.netnih.govnih.gov These compounds can induce cancer cell death through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. bohrium.commdpi.com
Structure-activity relationship studies have shown that modifications, such as the inclusion of an acylhydrazone moiety or the introduction of flexible bonds, can significantly enhance anticancer activity and selectivity between cancerous and normal cells. bohrium.comfrontiersin.orgnih.gov For example, carbazole acylhydrazone compounds 7g and 7p displayed high inhibitory activity against cancer cells with minimal effect on normal cells. bohrium.com Another derivative, 14a, exhibited potent inhibitory activity against gastric adenocarcinoma (7901) and human melanoma (A875) cells, with IC₅₀ values of 11.8 μM and 9.77 μM, respectively, which were superior to the standard chemotherapeutic agent 5-fluorouracil. frontiersin.org A novel synthetic carbazole, 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d), was shown to induce apoptosis and S-phase arrest in human breast cancer (MCF-7) cells and also exhibited anti-angiogenic properties. nih.gov
| Carbazole Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 14a (carbazole hydrazone) | A875 (Melanoma) | 9.77 μM | frontiersin.org |
| Compound 14a (carbazole hydrazone) | 7901 (Gastric Adenocarcinoma) | 11.8 μM | frontiersin.org |
| Compound 3 (Tetrahydrocarbazole) | Calu1 (Lung Carcinoma) | 2.5 nM | nih.gov |
| Compound 26 (Isoxazolo[3,4-a]carbazole) | HeLa (Cervical Cancer) | 0.37 µM | nih.gov |
| MHY407 | Breast Cancer Cell Lines | ~5 µM | nih.gov |
| Carbamate derivative (28) | U87MG (Glioma) | 15.25 µM | asianjpr.com |
| Compound 4k and 4n (Oxadiazol-2-amines) | MCF7 (Breast Cancer) | Active | researchgate.net |
| HYL-6d | MCF-7 (Breast Cancer) | Cytotoxic effects observed | nih.gov |
Cytotoxicity and Antiproliferative Effects in Various Neoplastic Models
Analogues of this compound have demonstrated significant cytotoxic and antiproliferative effects across a variety of cancer cell lines. The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
For instance, a series of N-substituted carbazole imidazolium (B1220033) salt derivatives were synthesized and evaluated for their cytotoxic activity against five human tumor cell lines. nih.gov The results highlighted the importance of the substituents on the carbazole and imidazole moieties for the observed anticancer activity. nih.gov Similarly, studies on carbazole-thiazole analogues revealed potent cytotoxic effects against breast (MCF-7), hepatocellular (HepG-2), and colon (HCT-116) carcinoma cell lines, with some compounds exhibiting IC₅₀ values in the nanomolar range. semanticscholar.org
Another study focused on carbazole derivatives with a flexible bond attached to the carbazole ring, which generally showed better inhibitory activity against cancer cells compared to their rigid counterparts. frontiersin.org One of the most active compounds in this series, a carbazole hydrazone, displayed significant activity against gastric adenocarcinoma (7901) and human melanoma (A875) cell lines. frontiersin.org
Furthermore, carbazole derivatives incorporating an oxadiazole moiety have been shown to have strong antiproliferative effects against HepG2, HeLa, and MCF-7 cancer cell lines. researchgate.net Palindromic carbazole derivatives have also been investigated, demonstrating high antiproliferative efficacy against a panel of cancer cell lines, with some compounds exhibiting IC₅₀ values below 1 µM. nih.gov
Table 1: Cytotoxicity of Selected Carbazole Analogues in Various Cancer Cell Lines
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Carbazole Hydrazone (14a) | Gastric Adenocarcinoma (7901) | 11.8 ± 1.26 | frontiersin.org |
| Carbazole Hydrazone (14a) | Human Melanoma (A875) | 9.77 ± 8.32 | frontiersin.org |
| Carbazole-Thiazole (3b) | Hepatocellular Carcinoma (HepG-2) | 0.0304 ± 0.001 | semanticscholar.org |
| Carbazole-Thiazole (3b) | Breast Cancer (MCF-7) | 0.058 ± 0.002 | semanticscholar.org |
| Carbazole-Thiazole (3b) | Colon Carcinoma (HCT-116) | 0.047 ± 0.002 | semanticscholar.org |
| Carbazole-Oxadiazole (10) | Hepatocellular Carcinoma (HepG2) | 7.68 | researchgate.net |
| Carbazole-Oxadiazole (10) | Cervical Cancer (HeLa) | 10.09 | researchgate.net |
| Carbazole-Oxadiazole (11) | Breast Cancer (MCF-7) | 6.44 | researchgate.net |
| Palindromic Carbazole (27a) | All tested cell lines | < 1 | nih.gov |
| Palindromic Carbazole (36a) | Colon Cancer (HCT-116) | 0.48 ± 0.06 | nih.gov |
| Palindromic Carbazole (36a) | Glioblastoma (U-87 MG) | 2.19 ± 0.30 | nih.gov |
Investigations into Apoptosis Induction and Cell Cycle Modulation
A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death, and by modulating the cell cycle. Several analogues of this compound have been shown to trigger these cellular processes in cancer cells.
For example, a novel N-substituted carbazole imidazolium salt derivative was found to induce cell cycle arrest and apoptosis in SMMC-7721 liver cancer cells. nih.gov The ability of carbazole derivatives to induce apoptosis is a recurring theme in the literature, with many natural and synthetic derivatives demonstrating this activity. frontiersin.org The induction of apoptosis is often mediated through the activation of caspases, a family of cysteine proteases that play essential roles in programmed cell death. biomedjournal.com
In addition to apoptosis, cell cycle arrest is another important mechanism of action for these compounds. A series of pyrano[3,2-c]carbazole derivatives were found to induce a G2/M arrest of the cell cycle by inhibiting tubulin polymerization and disrupting the microtubule network. nih.gov The carbazole derivative MHY407 has been reported to trigger cell cycle arrest in the S phase in breast cancer cells. nih.gov The ability of these compounds to halt the cell cycle at different phases prevents cancer cells from proliferating.
Mechanistic Studies of Biological Action at the Cellular and Molecular Level
Understanding the molecular targets and pathways affected by carbazole analogues is crucial for the development of more effective and selective anticancer drugs.
Target Identification and Validation Using Biochemical Assays
Biochemical assays have been instrumental in identifying the molecular targets of carbazole derivatives. One of the well-established targets for carbazole-containing compounds is topoisomerase. nih.gov Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA and are essential for DNA replication and transcription. Some carbazole derivatives have been shown to inhibit both human topoisomerase I (hTopo I) and II (hTopo II). nih.gov
In one study, docking simulations predicted the binding of carbazole derivatives to human topoisomerases, and subsequent in vitro enzymatic assays confirmed their inhibitory activity. nih.gov Another important target for some carbazole derivatives is the protein kinase family. biomedjournal.com For instance, Pim-kinases, which are involved in cell cycle progression and apoptosis, have been identified as a target for some carbazole compounds. biomedjournal.com More recently, DNA methyltransferases (DNMTs) have emerged as a target for carbazole derivatives, with some compounds showing potent inhibitory activity against DNMT1. nih.govresearchgate.net
Gene Expression and Proteomic Analysis in Cellular Models
Gene expression and proteomic analyses provide a broader view of the cellular response to treatment with carbazole analogues. These studies can reveal changes in the expression of numerous genes and proteins, offering insights into the pathways modulated by the compounds.
For example, a study on a carbazole-pyrazole containing compound involved real-time PCR to profile the expression of proteins involved in G-protein pathways. The treatment led to changes in the expression of MAP2K, suggesting an interaction with G-protein coupled receptors (GPCRs). researchgate.net Another study on carbazole-derived molecules investigated their genotoxic and epigenotoxic effects on breast cancer cells. nih.gov This research highlighted that small structural modifications could profoundly affect the compounds' epigenetic properties, including their ability to alter DNA methylation status. nih.gov For instance, some carbazole alkaloids have been found to negatively modulate the cellular levels of DNA methyltransferases, leading to the re-expression of epigenetically silenced tumor suppressor genes. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry as they provide insights into how the chemical structure of a compound influences its biological activity. For carbazole analogues, SAR studies have been crucial in identifying key structural features required for potent anticancer activity.
Influence of Substituents on the Carbazole Moiety on Biological Activity
The nature and position of substituents on the carbazole ring system have a profound impact on the biological activity of these compounds. For instance, in a series of N-substituted carbazole imidazolium salts, the presence of a 5,6-dimethyl-benzimidazole ring and the substitution at the imidazolyl-3-position with a 2-bromobenzyl or naphthylacyl group were found to be important for antitumor activity. nih.gov The length of the alkyl chain connecting the carbazole and imidazole rings also played a significant role. nih.gov
In another study on rimcazole (B1680635) analogues, aromatic substitutions on the carbazole ring were generally not well-tolerated, leading to a significant reduction in affinity for the dopamine (B1211576) transporter. ajol.info Specifically, 3,6-dibromo, 1,3,6-tribromo, 3-amino, and 3,6-dinitro analogues showed markedly reduced affinity. ajol.info
The introduction of a hydroxyl group on the carbazole ring, as seen in a derivative of ellipticine (B1684216), was found to increase solubility and resulted in a compound with potent activity against liver and breast cancer cell lines. nih.gov These examples underscore the critical role that substituents on the carbazole moiety play in determining the biological activity profile of these analogues.
Impact of Modifications to the Hydroxybutyric Acid Chain on Biological Properties
The hydroxybutyric acid moiety of this compound presents several opportunities for structural modification to probe its influence on biological activity. Key modifications could include altering the chain length, modifying the hydroxyl and carboxylic acid groups, and introducing substituents along the aliphatic chain.
Chain Length Modification: The length of the alkanoic acid chain is a critical determinant of how the molecule fits into a receptor's binding pocket. Shortening or lengthening the butyric acid chain would alter the distance between the carbazole core and the terminal carboxylic acid group. This could significantly impact the molecule's ability to interact with key amino acid residues within a target receptor. For instance, if the carboxylic acid group is involved in a crucial ionic interaction, even a small change in chain length could disrupt this bond and lead to a substantial loss of activity.
Hydroxyl Group Modification: The hydroxyl group at the 3-position is a key feature, likely involved in hydrogen bonding with the receptor. researchgate.netpjmhsonline.com Its position and stereochemistry are expected to be critical for activity. Modifications such as esterification, etherification, or replacement with other functional groups (e.g., amino, fluoro) would systematically probe the importance of this hydrogen bond donor/acceptor capability. The impact of the position of the hydroxyl group on an aromatic ring's biological activity has been noted in other classes of compounds. researchgate.net
Carboxylic Acid Modification: The terminal carboxylic acid group is likely a primary anchoring point to the receptor through ionic or hydrogen bonding. nih.gov Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as tetrazoles or sulfonamides, could modulate the compound's acidity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Introduction of Substituents: Introducing small alkyl or other functional groups along the butyric acid chain could explore the steric and electronic requirements of the binding pocket. Such modifications could also influence the molecule's conformational flexibility, potentially locking it into a more or less active conformation.
A hypothetical data table illustrating the potential impact of such modifications is presented below. It is important to note that this table is based on general medicinal chemistry principles and not on specific experimental data for this compound analogues, which is not currently available.
| Modification to Hydroxybutyric Acid Chain | Hypothetical Impact on Biological Activity | Rationale |
| Chain extension (e.g., pentanoic, hexanoic acid) | Likely decrease in activity | Altered distance between key pharmacophoric elements (carbazole and carboxylate), potentially disrupting optimal receptor binding. |
| Chain contraction (e.g., propanoic acid) | Likely decrease in activity | Suboptimal positioning of the carboxylate group for interaction with the receptor. |
| Removal of the 3-hydroxyl group | Significant decrease or loss of activity | Loss of a critical hydrogen bonding interaction with the receptor. |
| Esterification of the 3-hydroxyl group | Decrease in activity | Masking of the hydrogen bond donor capability. |
| Replacement of the carboxylic acid with a tetrazole | Potentially maintained or altered activity | Bioisosteric replacement that can mimic the acidic nature of the carboxylic acid but with different spatial and electronic properties. |
Stereochemical Effects on Receptor Recognition and Efficacy
The presence of a chiral center at the 3-position of the hydroxybutyric acid chain in this compound implies that the compound exists as a pair of enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. researchgate.netnih.gov This difference arises from the three-dimensional nature of receptor binding sites, which are themselves chiral, being composed of L-amino acids.
The differential interaction of enantiomers with a chiral receptor can lead to one enantiomer (the eutomer) having high affinity and efficacy, while the other (the distomer) may have significantly lower affinity or even interact with a different receptor, potentially leading to off-target effects. nih.gov The precise spatial arrangement of the hydroxyl and carboxyl groups, in relation to the carbazole nucleus, will determine the quality of the fit within the receptor's binding pocket.
For this compound, it is highly probable that one enantiomer will be significantly more active than the other. The (R) and (S) configurations will orient the hydroxyl group and the rest of the side chain in different spatial positions. This will directly affect the ability of the hydroxyl group to form a hydrogen bond with a specific amino acid residue in the receptor and the ability of the carboxylate to engage its binding partner.
The following hypothetical data table illustrates the potential differences in receptor recognition and efficacy between the enantiomers of this compound. As with the previous section, this is based on general principles of stereochemistry in drug action, as specific data for this compound is not available.
| Stereoisomer | Hypothetical Receptor Affinity | Hypothetical Efficacy | Rationale |
| (R)-4-Carbazol-9-yl-3-hydroxy-butyric acid | High | High | The spatial arrangement of the pharmacophoric groups (carbazole, hydroxyl, carboxyl) in the (R)-enantiomer allows for optimal multi-point interactions with the chiral receptor binding site, leading to a stable drug-receptor complex and a strong biological response. |
| (S)-4-Carbazol-9-yl-3-hydroxy-butyric acid | Low | Low or Inactive | The mirror-image arrangement of the (S)-enantiomer results in a poor fit within the receptor. Key interactions, such as the hydrogen bond from the hydroxyl group, may be misaligned or sterically hindered, leading to a less stable complex and reduced or no efficacy. nih.gov |
| Racemic Mixture (1:1 of R and S) | Moderate | Moderate | The observed activity of the racemic mixture would be an average of the activities of the two enantiomers. In a scenario where the (S)-enantiomer is inactive, the racemate would exhibit approximately half the potency of the pure (R)-enantiomer. |
Therefore, a detailed article that strictly adheres to the provided outline and focuses solely on "this compound" cannot be generated at this time without resorting to speculation. Scientific accuracy and adherence to factual, published data are paramount, and in this case, the specific data for the requested compound is absent from the available scientific literature.
General information on carbazole derivatives suggests that they are a promising class of materials for optoelectronics due to their favorable photophysical and electronic properties. Research in this area is ongoing, and future studies may include a detailed investigation of "this compound" and its potential applications.
Advanced Materials Science Applications of Carbazol 9 Yl Butyric Acid Derivatives
Polymerization and Co-Polymerization Strategies for Carbazole-Based Materials
Synthesis of Carbazole-Functionalized Polymers
The synthesis of polymers incorporating the carbazole (B46965) moiety can be achieved through several polymerization techniques, yielding materials with the carbazole unit either in the main chain or as a pendant group. researchgate.net The choice of polymerization method often depends on the desired polymer architecture and properties.
Common methods for synthesizing carbazole-functionalized polymers include:
Electropolymerization: This technique involves the electrochemical oxidation of carbazole monomers to form conductive polymer films directly on an electrode surface. frontiersin.orgmdpi.com The process allows for good control over film thickness and morphology. nih.govresearchgate.net For instance, carbazole derivatives can be electropolymerized in acetonitrile (B52724) solutions to create thin polymer films. frontiersin.org The substitution at the N-position of the carbazole ring can influence the stability of the radical cation formed during polymerization and, consequently, the quality of the resulting film. frontiersin.org
Chemical Oxidative Polymerization: This method utilizes chemical oxidants, such as ammonium (B1175870) peroxodisulfate or ferric chloride (FeCl₃), to polymerize carbazole monomers in solution. mdpi.comresearchgate.net For example, interfacial polymerization of carbazole has been used to produce polycarbazole hollow microspheres. mdpi.com
Coupling Polymerizations: Techniques like Suzuki and Stille coupling are employed to create well-defined conjugated polymers with carbazole units in the main chain. acs.orgnih.gov For example, a series of carbazole-fluorene conjugated copolymers were prepared via Suzuki coupling, where various substituents at the N-carbazole position influenced the final properties. nih.gov
Ring-Opening Metathesis Polymerization (ROMP): This is a powerful method for polymerizing cyclic olefin monomers. A norbornene-dicarboximide monomer functionalized with a carbazole group has been successfully polymerized using a Grubbs 3rd generation initiator to yield a well-controlled polymer. elsevierpure.comresearchgate.net
Atom-Transfer Radical Polymerization (ATRP): This controlled radical polymerization technique allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity. It has been used to create polymer systems with carbazole-containing monomers. nih.gov
The functional groups on the carbazole derivative, such as the hydroxyl and carboxylic acid groups in 4-Carbazol-9-yl-3-hydroxy-butyric acid, offer reactive sites for polymerization. The carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an ester, to facilitate condensation polymerization. The hydroxyl group can also participate in polymerization reactions, for example, through esterification or etherification, leading to polyesters or polyethers with pendant carbazole groups. The presence of these functional groups also enhances the solubility of the resulting polymers in common organic solvents, which is advantageous for solution-based processing. frontiersin.org
Table 1: Polymerization Methods for Carbazole-Functionalized Polymers
| Polymerization Method | Description | Key Features |
|---|---|---|
| Electropolymerization | Polymer film is grown on an electrode surface via electrochemical oxidation of monomers. | Good control over film thickness and morphology. frontiersin.orgnih.gov |
| Chemical Oxidative Polymerization | Uses chemical oxidants like FeCl₃ to polymerize monomers in solution. | Can be used for bulk synthesis of carbazole polymers. mdpi.comresearchgate.net |
| Suzuki Coupling | A cross-coupling reaction to form carbon-carbon bonds, creating conjugated polymers. | Produces well-defined polymers with carbazole in the main chain. acs.orgnih.gov |
| Ring-Opening Metathesis Polymerization (ROMP) | Polymerization of cyclic olefin monomers. | Yields well-controlled polymers with high molecular weights. elsevierpure.comresearchgate.net |
| Atom-Transfer Radical Polymerization (ATRP) | A controlled radical polymerization technique. | Allows for precise control over polymer architecture. nih.gov |
Investigation of Polymer Film Morphology and Properties
The morphology and properties of thin films made from carbazole-functionalized polymers are critical for their performance in various applications. These characteristics are influenced by the polymer's chemical structure, molecular weight, and the method of film preparation. frontiersin.orgnih.gov
Film Morphology:
The morphology of carbazole polymer films can be investigated using techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). The morphology can range from smooth and homogeneous to porous and non-homogeneous, depending on the synthesis and deposition conditions. researchgate.netnih.gov For instance, electropolymerized films of carbazole derivatives can exhibit porous structures, which are beneficial for applications in supercapacitors and sensors as they facilitate the transport of electrolytes and analytes. electrochemsci.org The introduction of cross-linking agents during electropolymerization can further modify the film's morphology, leading to looser or more compact structures. electrochemsci.org In some cases, spin-coating is used to prepare polymeric films, and the resulting surface morphology can be comparatively investigated. nih.gov
Photophysical and Electrochemical Properties:
Carbazole-containing polymers are known for their interesting photophysical and electrochemical properties. researchgate.netnih.gov
Photophysical Properties: These polymers typically exhibit strong absorption in the UV region and emit fluorescence. d-nb.infonih.gov The absorption and emission maxima can be tuned by modifying the chemical structure of the carbazole monomer and the polymer architecture. nih.gov For example, carbazole-fluorene copolymers exhibit intense photoluminescence in the blue spectral region with high quantum yields. nih.gov The fluorescent properties of these polymers are central to their use in sensor applications. d-nb.info
Electrochemical Properties: The electrochemical behavior of carbazole polymers can be studied using cyclic voltammetry (CV). frontiersin.orgepstem.net These polymers are generally electroactive, meaning they can be reversibly oxidized and reduced. frontiersin.org The redox properties are crucial for their application in electrochromic devices, where the material changes color upon the application of a potential, and in organic electronics as charge-transporting materials. frontiersin.orgmdpi.com The substitution on the carbazole ring can affect the redox potentials and the stability of the oxidized and reduced states. frontiersin.org
Table 2: Properties of Carbazole-Functionalized Polymer Films
| Property | Description | Influencing Factors |
|---|---|---|
| Morphology | The physical structure and arrangement of the polymer chains in the film. | Polymerization method, deposition technique, presence of cross-linkers. nih.govelectrochemsci.org |
| Photophysical Properties | Absorption and emission of light, including fluorescence. | Chemical structure of the carbazole monomer, polymer conjugation length. d-nb.infonih.gov |
| Electrochemical Properties | The ability to undergo reversible oxidation and reduction. | Substituents on the carbazole ring, polymer backbone. frontiersin.orgepstem.net |
| Thermal Stability | The ability to withstand high temperatures without degradation. | Polymer structure and molecular weight. researchgate.netacs.org |
Sensor Development Based on Carbazole Scaffolds
The inherent fluorescence and electrochemical activity of carbazole derivatives make them excellent candidates for the development of chemical sensors. d-nb.infospringerprofessional.de The carbazole scaffold can act as a signaling unit, where interactions with an analyte lead to a measurable change in the optical or electrical properties of the material. d-nb.info
Fluorescent Sensors:
Carbazole-based fluorescent sensors operate on the principle of fluorescence quenching or enhancement upon binding with a specific analyte. d-nb.info The planar and rigid structure of the carbazole moiety provides a pre-organized framework for creating binding sites for target molecules. d-nb.info The functional groups on the carbazole derivative can be designed to selectively interact with specific analytes. For instance, polymers containing carbazole derivatives have been shown to be effective fluorescent sensors for metal ions like Fe³⁺. researchgate.netspringerprofessional.de The introduction of carbazole groups into a polymer can enhance the sensitivity of fluorescence detection. researchgate.net
A novel optical sensor for determining doxycycline (B596269) has been developed based on the fluorescence quenching of N-allylcarbazole immobilized on a quartz glass plate. nih.gov This demonstrates the versatility of the carbazole scaffold in creating sensors for various molecules.
Electrochemical Sensors:
The electroactive nature of carbazole polymers allows for their use in electrochemical sensors. frontiersin.org In this type of sensor, the binding of an analyte to the polymer film coated on an electrode causes a change in the electrochemical signal, such as the redox current or potential. The porous morphology of electropolymerized carbazole films can enhance the sensitivity of electrochemical sensors by increasing the surface area available for interaction with the analyte. electrochemsci.org
The development of sensors based on carbazole scaffolds often involves the synthesis of a monomer with a specific receptor unit for the target analyte, followed by polymerization to create a sensory film. The hydroxyl and carboxylic acid groups of this compound could be utilized to attach specific recognition elements for the development of highly selective sensors.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies for Carbazole-Butyric Acid Derivatives
The synthesis of carbazole (B46965) derivatives is evolving from traditional methods toward more efficient and environmentally benign strategies. nih.gov Future research will likely focus on applying modern synthetic techniques to produce 4-Carbazol-9-yl-3-hydroxy-butyric acid and its analogues. Recent advancements in organic synthesis, such as metal-catalyzed C-H activation, annulation, and cross-coupling reactions, offer milder and more efficient routes to the carbazole nucleus. nih.gov For instance, the use of heterogeneous catalysts like palladium-copper nanoparticles on reduced graphene oxide (Pd-Cu@rGO) has shown high efficacy and recyclability in synthesizing conjugated carbazoles, presenting a sustainable alternative to traditional methods. rsc.org Adapting these methodologies could enable the scalable and green production of complex carbazole-butyric acid derivatives.
Table 1: Comparison of Synthetic Approaches for Carbazole Derivatives
| Methodology | Description | Advantages for Future Synthesis |
|---|---|---|
| Traditional Methods (e.g., Graebe-Ullman) | Often require harsh reaction conditions, multi-step processes, and stoichiometric amounts of reagents. | Foundational but often lack efficiency and sustainability. |
| C-H Activation | Involves the direct functionalization of carbon-hydrogen bonds, reducing the need for pre-functionalized starting materials. nih.gov | Atom-economical, reduces waste, allows for novel functionalization patterns. nih.gov |
| Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Forms carbon-carbon or carbon-nitrogen bonds using a catalyst, often palladium-based. nih.gov | High yields, excellent functional group tolerance, versatile for creating diverse derivatives. nih.govnih.gov |
| Catalytic Annulation/Cyclization | Constructs the carbazole ring system through catalyzed ring-forming reactions. nih.gov | Efficient access to the core scaffold from simpler precursors. nih.gov |
| Photocatalysis | Uses light to drive chemical reactions, often under mild conditions. | Green and sustainable, offers unique reactivity pathways. |
Integration of this compound into Bioconjugate Chemistry
Bioconjugation, the process of linking a molecule to a biomolecule such as a protein or nucleic acid, is a critical technique in diagnostics and therapeutics. The structure of this compound is well-suited for such applications. The carboxylic acid and hydroxyl groups on the butyric acid chain serve as versatile chemical handles for covalent attachment. youtube.com The inherent fluorescence of the carbazole moiety makes it a potential reporter molecule for tracking the location and interactions of the bioconjugate. nih.govresearchgate.net Future work could involve conjugating this compound to antibodies for targeted drug delivery or to DNA probes for diagnostic imaging.
Table 2: Potential Bioconjugation Strategies for this compound
| Functional Group | Reaction | Biomolecule Target | Potential Application |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Carbodiimide Chemistry (e.g., with EDC, NHS) | Amine groups (e.g., Lysine residues in proteins) | Antibody-drug conjugates, protein labeling. |
| Hydroxyl (-OH) | Esterification, Ether Linkage | Carboxylic acids, activated esters on biomolecules | Attachment to polymers, surface modification. |
| Carbazole Ring | π-π Stacking | DNA intercalation | Probes for nucleic acid detection. |
Exploration of New Pharmacological Targets and Therapeutic Areas for Carbazole Analogues
Carbazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, with numerous compounds demonstrating a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. echemcom.comnih.govnih.gov Several carbazole-based drugs, such as carvedilol (B1668590) (cardiovascular) and ellipticine (B1684216) (anticancer), are already in clinical use. nih.govdrugbank.com
Future research should systematically screen this compound and its derivatives against a panel of pharmacological targets. Given the activities of other carbazoles, promising targets include topoisomerases and tubulin in oncology, cyclooxygenase (COX) enzymes in inflammation, and various kinases involved in cell signaling. echemcom.comnih.govnih.gov The butyric acid side chain could also influence interactions with targets or modify the pharmacokinetic properties of the carbazole core.
Table 3: Potential Pharmacological Targets for Carbazole Analogues
| Target Class | Specific Examples | Therapeutic Area | Rationale Based on Carbazole Literature |
|---|---|---|---|
| DNA-Interacting Enzymes | Topoisomerase I/II nih.govnih.gov | Cancer | Many carbazole alkaloids function as potent topoisomerase inhibitors. nih.govnih.gov |
| Cytoskeletal Proteins | Tubulin nih.gov | Cancer | Certain derivatives inhibit tubulin polymerization, arresting the cell cycle. nih.gov |
| Signaling Kinases | Protein Kinase C, TNIK drugbank.comacs.org | Cancer, Inflammation | Carbazole structures can fit into the ATP-binding pocket of various kinases. |
| Receptors | 5-HT Receptors, Adrenergic Receptors nih.gov | Neurological Disorders, Cardiovascular Disease | Approved drugs like Frovatriptan and Carvedilol are carbazole-based receptor modulators. nih.gov |
| Bacterial Enzymes | Dihydrofolate Reductase nih.gov | Infectious Diseases | Carbazole derivatives have shown potent antimicrobial activity by targeting essential bacterial enzymes. nih.gov |
Advanced Computational Design and In Silico Screening of Novel Derivatives
Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery of new therapeutic agents. nih.govmdpi.com Applying these in silico methods to this compound can guide the synthesis of more potent and selective derivatives while minimizing cost and effort. The process typically involves creating a virtual library of analogues by modifying the parent structure, followed by molecular docking studies to predict binding affinity to specific biological targets. researchgate.net Furthermore, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can be computationally predicted to assess the drug-likeness of the designed compounds. mdpi.comresearchgate.net
Table 4: Workflow for In Silico Design and Screening
| Step | Description | Tools & Techniques | Desired Outcome |
|---|---|---|---|
| 1. Target Identification | Select a biological target (e.g., an enzyme, a receptor) based on disease pathology. | Literature review, bioinformatics databases. | A validated 3D structure of the target protein. |
| 2. Virtual Library Generation | Design a library of virtual derivatives of this compound. | Chemical drawing software (e.g., ChemDraw), combinatorial library tools. | A diverse set of candidate molecules. |
| 3. Molecular Docking | Simulate the binding of each virtual compound into the active site of the target. | Docking software (e.g., AutoDock, Schrödinger Suite). researchgate.net | Prediction of binding poses and affinity scores. |
| 4. Pharmacophore Modeling | Identify the key chemical features required for biological activity. | Software like Pharmit, LigandScout. mdpi.comnih.gov | A 3D model to guide further searches and design. |
| 5. ADMET Prediction | Computationally estimate the pharmacokinetic and toxicity profiles of the top-scoring compounds. | QikProp, SwissADME. acs.org | Prioritization of candidates with favorable drug-like properties. |
Synergistic Applications in Hybrid Materials and Nanotechnology
The unique photophysical and electronic properties of the carbazole moiety make it a valuable component in materials science, particularly for organic electronics and nanotechnology. mdpi.comrsc.org Carbazole-based materials are used as hosts in Organic Light-Emitting Diodes (OLEDs) and can form fluorescent organic nanoparticles (FONs) for imaging and sensing applications. researchgate.netacs.orgacs.org
The structure of this compound lends itself to integration into hybrid materials. The carboxylic acid group can be used to anchor the molecule onto metal oxide surfaces or other nanoparticles, creating functionalized nanomaterials. nih.gov It could also be incorporated as a monomer into polymers, potentially yielding materials with interesting conductive or light-emitting properties. mdpi.com For example, carbazole-indole copolymers have been electrochemically coated onto carbon fibers to modify their surface properties. nih.gov
Table 5: Potential Applications in Materials and Nanotechnology
| Application Area | Role of this compound | Potential Benefit |
|---|---|---|
| Organic Electronics (OLEDs) | As a host material or dopant in the emissive layer. mdpi.comrsc.org | Tunable blue light emission, high thermal stability. rsc.orgacs.org |
| Fluorescent Nanoparticles | Self-assembly or incorporation into a nanoparticle matrix. acs.org | Creation of stable, fluorescent probes for bio-imaging. researchgate.net |
| Sensors | Functionalization of a sensor surface with the molecule. | Detection of specific analytes via fluorescence quenching/enhancement. |
| Hybrid Solar Cells | As a component in a donor-acceptor system or as a surface modifier. mdpi.com | Hole-transporting properties, improved device stability. mdpi.com |
| Surface Modification | Covalent attachment to surfaces like carbon nanotubes or metal oxides. nih.gov | Altered surface energy, introduction of photoactive properties. nih.gov |
High-Throughput Screening and Combinatorial Chemistry Approaches for Structure-Activity Exploration
To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry coupled with high-throughput screening (HTS) represents a powerful strategy. thermofisher.com Combinatorial synthesis would involve systematically varying the substituents at different positions on the carbazole ring and modifying the butyric acid side chain to create a large library of related compounds.
This library can then be subjected to HTS, where thousands of compounds are rapidly tested for activity against a specific biological target. nih.govnih.gov This approach allows for the rapid identification of "hit" compounds and the elucidation of structure-activity relationships (SAR), which describe how specific chemical features contribute to biological activity. nih.govresearchgate.net Such studies are crucial for optimizing a lead compound into a viable drug candidate. nih.govresearchgate.net
Table 6: Combinatorial Approach for SAR Exploration
| Variation Point | R-Group Library (Examples) | Synthesis Method | Screening Assay |
|---|---|---|---|
| Carbazole Positions (e.g., 3, 6) | Halogens (-F, -Cl), Alkyls (-CH₃), Methoxy (-OCH₃) | Suzuki or Buchwald-Hartwig cross-coupling. | Kinase inhibition assay. |
| Carbazole N-9 Position | Alkyl chains, Benzyl groups, Phenyl groups | N-alkylation. | Cell viability assay (e.g., MTT). |
| Butyric Acid Chain | Esterification, Amidation with various amines | Standard coupling reactions. | Antimicrobial MIC determination. |
By systematically pursuing these emerging research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Q. What are the optimal synthetic routes for 4-Carbazol-9-yl-3-hydroxy-butyric acid, and what purity benchmarks are recommended for academic use?
- Methodological Answer : The synthesis of carbazole derivatives often employs N-alkylation or Williamson ether synthesis , as demonstrated in related compounds (e.g., 9-(4-bromobutyl)-9H-carbazole synthesis via 1,4-dibromobutane and carbazole in toluene with tetrabutylammonium bromide (TBAB) as a catalyst at 45°C for 3 hours) . For hydroxybutyric acid derivatives, esterification or hydroxyl protection strategies (e.g., using benzyl or tert-butyldimethylsilyl groups) are critical to avoid side reactions. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol) is recommended. Purity should exceed 95% , validated by HPLC or H NMR integration .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| N-Alkylation | 1,4-dibromobutane, TBAB, toluene, 45°C, 3h | 89.5% | |
| Purification | Silica gel (hexane:EtOAc = 95:5) | 63.4% |
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in deuterated solvents (e.g., CDCl or DMSO-d) to confirm substituent positions and stereochemistry. For hydroxyl groups, observe exchange broadening or use DO shaking .
- X-ray Crystallography : Employ SHELXL for structure refinement ( details its robustness for small-molecule crystallography). Single-crystal diffraction at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution data .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical predictions (e.g., DFT calculations) and experimental data (e.g., spectroscopic results) for this compound?
- Methodological Answer :
- Multi-Method Validation : Cross-check computational models (e.g., density functional theory (DFT) for electronic structure) with experimental data (NMR chemical shifts, X-ray bond lengths). For example, discrepancies in hydroxyl group acidity may arise from solvent effects not modeled in simulations.
- Error Analysis : Quantify systematic errors (e.g., crystal packing effects in X-ray vs. gas-phase DFT). Use software like Mercury to compare experimental and theoretical bond angles .
- Iterative Refinement : Adjust computational parameters (e.g., solvent models, basis sets) and repeat experiments under controlled conditions (e.g., inert atmosphere for oxidation-sensitive groups) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize analogs with modifications to the carbazole ring (e.g., electron-withdrawing groups at C-3) or hydroxybutyric acid chain (e.g., esterification). Monitor changes in biological activity (e.g., enzyme inhibition) .
- Crystallographic Data Mining : Compare X-ray structures (e.g., Acta Crystallographica reports) to identify conserved hydrogen-bonding networks or π-π stacking interactions critical for activity .
- Dynamic Simulations : Perform molecular dynamics (MD) simulations to assess conformational flexibility in aqueous vs. lipid environments .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere (heating rate: 10°C/min).
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
